3-Fluorobenzyl chloride
Overview
Description
3-Fluorobenzyl chloride is an organohalogen compound used in organic synthesis . It has a molar mass of 144.57 g/mol and its molecular formula is C₇H₆ClF .
Molecular Structure Analysis
The molecular structure of 3-Fluorobenzyl chloride consists of a benzene ring with a fluorine atom and a benzyl chloride group attached to it . Its Hill formula is C₇H₆ClF .Physical And Chemical Properties Analysis
3-Fluorobenzyl chloride is a liquid at room temperature . It has a boiling point of 176 - 177 °C (1013 hPa), a density of 1.21 g/cm3 (20 °C), and is soluble in water at a concentration of 40 g/l .Scientific Research Applications
Spectroscopy and Dynamics of Substituted Benzyl Radicals : A study investigated the spectroscopy and excited state dynamics of benzyl and its derivatives, including p-fluorobenzyl, through laser-induced fluorescence methods (Fukushima & Obi, 1990).
Chemical Synthesis Applications : Research on the oxidation reactions of p-fluorobenzyl alcohol and chloride led to the production of p-fluorobenzaldehyde and p-fluorobenzoic acid, highlighting the use of 3-Fluorobenzyl chloride in chemical synthesis (Conte et al., 1998).
Bioanalytical Method Development : A bioanalytical method using 4-fluorobenzyl chloride for determining volatile and reactive molecules in human plasma was developed, showcasing its application in medical and pharmacological research (Yang et al., 2005).
Organometallic Chemistry : The synthesis and characterization of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid and their crystal structures were explored, indicating applications in the field of organometallic chemistry (Yin et al., 2004).
Fuel Cell Technology : In the context of fuel cell technology, vinylbenzyl chloride (a related compound) has been used to create anion-exchange membranes for low temperature direct methanol fuel cells (Danks et al., 2002).
- ) pendant armed cyclotetraphosphazene derivatives was studied, showing its potential in the synthesis of novel phosphorus-nitrogen compounds with various applications including antimicrobial activities (Elmas et al., 2018).
Polymer Chemistry : The reaction of tri(o-fluorobenzyl)tin chloride with sodium of 3-pyridinecarboxylic acid in a 1:1 stoichiometry yielded a complex of tri(o-fluorobenzyl)tin 3-pyridinecarboxylate, indicating potential applications in polymer chemistry (Li, 2005).
Ruthenium Complex Synthesis : A study focused on the synthesis and structure of ruthenium complexes, showcasing the application of 4-fluorobenzyl chloride in the field of inorganic chemistry (Sharutin et al., 2017).
Ionic Liquid Electrochemistry : The electrochemistry of ionic liquids was studied, identifying impurity chloride and analyzing its effects, which is relevant for understanding the behavior of related fluorobenzyl compounds in electrochemical applications (Xiao & Johnson, 2003).
Spectroscopic Analysis : The infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene, a compound related to 3-Fluorobenzyl chloride, were measured, contributing to the understanding of its molecular structure and dynamics (Seth-Paul & Shino, 1975).
Safety And Hazards
3-Fluorobenzyl chloride is a flammable liquid and vapor. It can cause severe skin burns and eye damage. It is also moisture sensitive . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-(chloromethyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDXMDVEZLOGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060026 | |
Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |
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Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 3-Fluorobenzyl chloride | |
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Vapor Pressure |
0.99 [mmHg] | |
Record name | 3-Fluorobenzyl chloride | |
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Product Name |
3-Fluorobenzyl chloride | |
CAS RN |
456-42-8 | |
Record name | 3-Fluorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456428 | |
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Record name | 3-Fluorobenzyl chloride | |
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Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |
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Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |
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Record name | α-chloro-p-fluorotoluene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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